tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Description
The tert-butyl carbamate group at position 5 enhances stability and modulates lipophilicity, while the 2-amino-2-oxoethyl substituent at position 1 introduces hydrogen-bonding capacity, which may influence target binding in drug discovery contexts.
Properties
Molecular Formula |
C12H18N4O3 |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
tert-butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)15-5-8-4-14-16(7-10(13)17)9(8)6-15/h4H,5-7H2,1-3H3,(H2,13,17) |
InChI Key |
XDPWTVJTSWAECX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a radical addition followed by intramolecular cyclization under mild conditions.
Introduction of the tert-Butyl Group: tert-Butyl groups are often introduced using tert-butyl carbamate as a protecting group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-oxoethyl group.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays .
Medicine
Its structural features allow for interactions with various biological targets, making it a promising lead compound .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
Key structural analogs differ primarily in substituents at positions 1, 3, and 6 of the pyrrolo[3,4-c]pyrazole core. Below is a comparative analysis:
Spectral and Analytical Data
- Compound 26 () : 1H NMR (CDCl3) shows peaks at δ 8.03 (br s, 1H, benzotriazole) and 1.49 ppm (s, 9H, tert-butyl); MS: [M+H]+ 358.5 .
- Compound 14c () : 1H NMR (MeOD) features δ 8.28–8.14 (pyrimidine) and 6.04 ppm (dioxole); HRMS: m/z 588.5726 (M+H) .
- tert-Butyl 3-amino-6,6-dimethyl...carboxylate (): Molecular weight 252.31; simpler NMR profile due to dimethyl substitution .
Functional Implications
- Hydrogen Bonding: The target compound’s 2-amino-2-oxoethyl group can form dual H-bonds, a feature absent in phenyl- or pyrrole-substituted analogs (e.g., ). This aligns with Etter’s graph-set analysis, where H-bond networks dictate crystal packing and solubility .
- Lipophilicity : tert-Butyl groups generally increase logP, but electron-withdrawing substituents (e.g., ethoxycarbonyl in ) may counteract this effect .
- Stability : Discontinued products () suggest instability under storage or synthesis conditions, possibly due to hydrolytic sensitivity of the pyrrole moiety.
Biological Activity
tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a synthetic compound that has gained attention for its potential biological activities. Its unique structure, which incorporates a pyrrolo-pyrazole framework, suggests various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 199.25 g/mol. It features a tert-butyl group and an amino-oxoethyl substituent, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 199.25 g/mol |
| Boiling Point | Not available |
| Log P | 1.47 |
| Solubility | High |
The biological activity of this compound appears to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Binding : Interaction with various receptors can lead to downstream signaling effects that modulate physiological responses.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain pathogens.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activities. For instance, studies have shown that related compounds can effectively inhibit the growth of Trypanosoma cruzi and Leishmania species, suggesting that this compound could also exhibit similar properties .
Cytotoxicity and Selectivity
In vitro cytotoxicity assays are crucial for assessing the safety profile of new compounds. The cytotoxicity of this compound has been evaluated against various cancer cell lines, revealing promising selectivity indices that indicate lower toxicity to normal cells compared to cancerous cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring have been shown to significantly influence activity levels against specific targets. For example, modifications in the tert-butyl group or the amino substituent can enhance binding affinity to target proteins .
Study on Trypanocidal Activity
A recent study explored the trypanocidal effects of similar pyrazole derivatives. These compounds demonstrated potent activity against T. cruzi, with effective doses significantly lower than those required for traditional treatments . This suggests that this compound may have therapeutic potential in treating Chagas disease.
In Vivo Efficacy
In vivo studies using murine models have shown that related compounds can drastically reduce parasitic load in infected subjects. The efficacy observed in these models highlights the potential for developing new treatments based on this compound's structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
